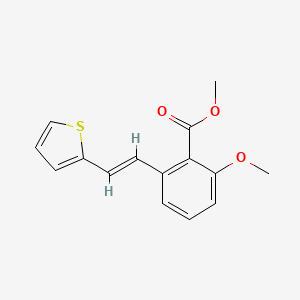

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester

Description

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methoxy group at the 2-position, a vinyl-linked thiophene substituent at the 6-position, and a methyl ester functionalization. This compound belongs to the class of styryl derivatives, where the conjugated vinyl-thiophene moiety contributes to its electronic and structural properties.

Properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-thiophen-2-ylethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-13-7-3-5-11(14(13)15(16)18-2)8-9-12-6-4-10-19-12/h3-10H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOZDKDUZBMCOB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid, thiophene-2-carbaldehyde, and methyl iodide.

Formation of the Vinyl Group: The vinyl group is introduced through a Wittig reaction between thiophene-2-carbaldehyde and a suitable phosphonium ylide.

Esterification: The carboxylic acid group of 2-methoxybenzoic acid is esterified using methyl iodide in the presence of a base such as potassium carbonate.

Coupling Reaction: The final step involves coupling the vinyl-substituted thiophene with the esterified benzoic acid derivative using a palladium-catalyzed Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl-substituted benzoic acid derivatives.

Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Electronic Properties: In organic electronics, its conjugated system allows for efficient charge transport, making it useful in the development of organic semiconductors.

Comparison with Similar Compounds

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester ()

- Substituent : Bromine atom at the 5-position of the thiophene ring.

- Impact : Bromination enhances molecular weight (increased by ~79.9 g/mol compared to the parent compound) and may influence electronic properties (e.g., increased electrophilicity) and intermolecular interactions.

- Application: Potential use in materials science due to halogenated aromatic systems’ role in charge-transfer complexes .

2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester ()

- Substituent : Thiazole ring (4-chloro substitution) instead of thiophene; ethyl ester vs. methyl ester.

- Impact : Thiazole introduces a nitrogen atom, altering hydrogen-bonding capabilities and solubility. The chloro group may enhance herbicidal activity, as seen in sulfonylurea herbicides .

- Application : Herbicide intermediates or bioactive molecules due to structural similarity to triazine-based agrochemicals .

2-(2-(1H-Imidazol-2-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester ()

- Substituent : Imidazole ring with ethyl ester.

- Impact: The imidazole group enables coordination with metal ions and participation in hydrogen bonding (N–H donors), distinguishing it from the thiophene analog.

- Application: Potential use in metallo-organic frameworks (MOFs) or enzyme inhibition studies .

Analogs with Modified Ester Groups or Backbone Chains

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester ()

- Substituent : Naphthalene-methoxymethyl group.

- Molecular weight rises to 336.39 g/mol.

- Application : Candidate for organic semiconductors or fluorescent probes due to extended aromatic systems .

Bioactive and Agrochemical Analogs

2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester ()

- Substituent : Pyrimidinyl-sulfonylurea group.

- Impact: The sulfonylurea bridge enables herbicidal activity by inhibiting acetolactate synthase (ALS). This compound (C9908) exhibits high efficacy against dicotyledonous weeds at 30–45 g/ha .

- Comparison : Unlike the thiophene-vinyl compound, this analog’s bioactivity is well-documented, emphasizing the role of the sulfonylurea moiety in agrochemical design .

Tribenuron-methyl ()

- Structure : Methyl ester of 2-[4-methoxy-6-methyl-1,3,5-triazin-2-yl(methyl)carbamoylsulfamoyl]benzoic acid.

- Impact : Triazine ring enhances herbicidal potency and soil persistence. Registered for use in Switzerland as a herbicide .

Electronic and Crystallographic Comparisons

Hydrogen Bonding Patterns ()

- The title compound in forms N–H···N and N–H···O hydrogen bonds, creating a conjugated system across phenyl, pyrimidinyl-urea, and ester planes. In contrast, the thiophene-vinyl analog may exhibit weaker hydrogen bonding due to the absence of urea groups, relying instead on van der Waals interactions or π-stacking .

Crystal Packing ()

- Analogs like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester crystallize in the monoclinic space group P2₁/c with distinct hydrogen-bonding networks. The thiophene-vinyl compound’s packing is likely less robust due to fewer polar functional groups .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

| Compound Name | Substituent Variations | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| 2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester | Thiophene-vinyl, methyl ester | ~302.35* | Conjugated system, synthesis intermediate | [4] |

| 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester | 5-Bromo-thiophene | ~382.25 | Enhanced electrophilicity | [4] |

| 2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester | 4-Chloro-thiazole, ethyl ester | ~337.82 | Herbicidal potential | [12] |

| 2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester | Pyrimidinyl-sulfonylurea | 412.44 | ALS inhibitor, herbicide (C9908) | [8] |

| Tribenuron-methyl | Triazin-2-yl-sulfonylurea | ~395.39 | Commercial herbicide | [11] |

*Calculated based on analogous structures.

Biological Activity

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester is a benzoic acid derivative notable for its unique structural features, including a methoxy group and a vinyl thiophene moiety. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications.

- Molecular Formula : C15H14O3S

- Molecular Weight : Approximately 274.34 g/mol

- CAS Number : 1171924-45-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiophene rings have shown activity against various bacterial and fungal strains. The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups such as methoxy can enhance antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Gram-positive and Gram-negative bacteria |

| Reference Drug (Ciprofloxacin) | 0.7 - 1.5 | Various bacterial strains |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit specific pathways involved in inflammation. In vitro studies demonstrated that it could modulate the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : It can bind to receptors that modulate pain and inflammation, potentially leading to analgesic effects.

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene ring significantly affected the MIC values, with some compounds showing enhanced activity compared to standard antibiotics .

-

Anti-inflammatory Effects :

- A study investigated the anti-inflammatory effects of methoxy-substituted benzoic acids in animal models. Results showed a reduction in edema and inflammatory markers, supporting the potential use of such compounds in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.